molecular formula C6H9F2N B12122879 (1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane

(1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane

Cat. No.: B12122879
M. Wt: 133.14 g/mol
InChI Key: SLDUOYYMBGNRCP-WHFBIAKZSA-N
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Description

(1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane: is a bicyclic organic compound with the following structural formula:

C10H18N2F2\text{C}_{10}\text{H}_{18}\text{N}_2\text{F}_2 C10​H18​N2​F2​

It belongs to the class of diazabicycloalkanes and features a unique arrangement of fused rings. The compound’s chirality arises from its two stereocenters (at positions 1 and 4), resulting in two enantiomers: (1S,4S) and (1R,4R).

Preparation Methods

Synthetic Routes::

    Boc-Protected Intermediate:

Industrial Production::
  • Industrial-scale production typically involves optimized synthetic routes, purification, and isolation steps. specific industrial methods for this compound are proprietary and may vary among manufacturers.

Chemical Reactions Analysis

(1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane: undergoes various chemical reactions:

    Ring-Opening Reactions:

Common reagents include reducing agents, nucleophiles, and Lewis acids.

Scientific Research Applications

This compound finds applications in various fields:

    Medicinal Chemistry:

    Organic Synthesis:

    Materials Science:

Mechanism of Action

  • The exact mechanism of action depends on the specific application.
  • In drug development, it may interact with specific receptors or enzymes, affecting biological pathways.

Comparison with Similar Compounds

    Similar Compounds:

Remember that this compound’s properties and applications continue to be explored, and ongoing research may reveal additional insights

Properties

Molecular Formula

C6H9F2N

Molecular Weight

133.14 g/mol

IUPAC Name

(1S,4S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C6H9F2N/c7-6(8)2-5-1-4(6)3-9-5/h4-5,9H,1-3H2/t4-,5-/m0/s1

InChI Key

SLDUOYYMBGNRCP-WHFBIAKZSA-N

Isomeric SMILES

C1[C@H]2CC([C@@H]1CN2)(F)F

Canonical SMILES

C1C2CC(C1CN2)(F)F

Origin of Product

United States

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